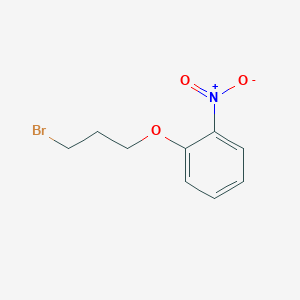

1-(3-Bromopropoxy)-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBIRIHQKSGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428292 | |

| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-69-5 | |

| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropoxy 2 Nitrobenzene

Established Synthetic Routes and Reaction Mechanisms

The primary route for the synthesis of 1-(3-bromopropoxy)-2-nitrobenzene is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. wikipedia.org

The most direct synthesis of this compound involves the reaction of 2-nitrophenol (B165410) with 1,3-dibromopropane (B121459). This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of 2-nitrophenol, generated in situ, acts as a nucleophile and attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion. wikipedia.orgmasterorganicchemistry.com

The general reaction is as follows:

A key challenge in this synthesis is to control the reaction to favor mono-alkylation over the formation of the bis-ether byproduct, 1,3-bis(2-nitrophenoxy)propane. This is typically achieved by using an excess of the dibromoalkane.

The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of 2-nitrophenol to form the more nucleophilic phenoxide ion. edubirdie.com While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred, especially when dealing with sensitive functional groups. vedantu.comnih.gov

Potassium carbonate is a solid, non-hygroscopic, and relatively weak base, making it easy to handle. vedantu.com In the reaction mixture, K₂CO₃ facilitates the deprotonation of the phenol. chegg.com Because phenols are significantly more acidic than aliphatic alcohols, a weaker base like K₂CO₃ is sufficient to generate the required phenoxide nucleophile. edubirdie.com The use of K₂CO₃ can also help to minimize side reactions that might be promoted by stronger bases.

A typical experimental protocol involves stirring 2-nitrophenol and an excess of 1,3-dibromopropane with anhydrous potassium carbonate in a suitable solvent. researchgate.net

| Base | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile (B52724), DMF, Acetone | Reflux temperature | Mild, easy to handle, minimizes side reactions | May require longer reaction times compared to strong bases |

| NaH | THF, DMF | 0°C to room temperature | Strong base, drives reaction to completion | Highly reactive, moisture sensitive, potential for side reactions |

| NaOH/KOH | Ethanol (B145695), Water | Varies | Inexpensive | Can promote elimination reactions, solvent can be nucleophilic |

The choice of solvent is critical in the Williamson ether synthesis as it influences the reaction rate and the solubility of the reactants. Polar aprotic solvents are generally preferred because they can solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus leaving the nucleophile more available to react. wikipedia.org

Acetonitrile (CH₃CN): This is a commonly used polar aprotic solvent that effectively dissolves the organic reactants and facilitates the Sₙ2 reaction. wikipedia.org

N,N-Dimethylformamide (DMF): DMF is another excellent polar aprotic solvent for this type of reaction. wikipedia.org It has a higher boiling point than acetonitrile, which can be advantageous for reactions that require higher temperatures to proceed at a reasonable rate. researchgate.net In some cases, using DMF can lead to higher yields compared to other solvents like acetone. nih.gov

Protic solvents, such as water and alcohols, are generally avoided as they can solvate the phenoxide ion, reducing its nucleophilicity, and can also act as competing nucleophiles. wikipedia.org

| Solvent | Type | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Acetonitrile | Polar Aprotic | 82 | Good for Sₙ2 reactions, relatively easy to remove. |

| DMF | Polar Aprotic | 153 | Excellent solvating power, suitable for higher reaction temperatures. researchgate.net |

| Acetone | Polar Aprotic | 56 | Can be effective, but may lead to slower reaction rates. |

| THF | Polar Aprotic | 66 | Often used with strong bases like NaH. |

Optimizing the reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of byproducts.

Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. Refluxing the reaction mixture is a common practice. researchgate.net The optimal temperature depends on the solvent used; for example, reactions in acetonitrile would be at its boiling point of 82°C, while reactions in DMF could be run at higher temperatures, such as 70-110°C. researchgate.net However, excessively high temperatures can promote side reactions, such as elimination or the formation of the dialkylated product.

Reaction Time: The reaction time can vary significantly, from a few hours to several days, depending on the reactivity of the substrates and the reaction temperature. wikipedia.orgbyjus.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion of the starting material and to avoid prolonged heating that could lead to decomposition or side product formation. Typical reaction times reported for similar Williamson ether syntheses range from 1 to 48 hours. wikipedia.orgbyjus.com

| Parameter | Typical Range/Condition | Rationale/Considerations |

|---|---|---|

| Temperature | 50-110°C (Reflux) | Higher temperatures increase reaction rate but may promote side reactions. researchgate.netbyjus.com |

| Reaction Time | 1-48 hours | Dependent on reactants and temperature; should be monitored by TLC. wikipedia.orgbyjus.com |

| Reactant Ratio | Excess 1,3-dibromopropane | Favors mono-alkylation and minimizes the formation of the bis-ether byproduct. |

An alternative synthetic route involves first preparing 3-(2-nitrophenoxy)propan-1-ol and then converting the terminal hydroxyl group to a bromide. This approach can be advantageous if the direct etherification with 1,3-dibromopropane proves difficult to control.

The conversion of the primary alcohol to an alkyl bromide can be achieved using several standard brominating agents.

Phosphorus Tribromide (PBr₃): This is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if a chiral center is present. masterorganicchemistry.com The alcohol attacks the phosphorus atom, displacing a bromide ion, which then acts as a nucleophile to attack the carbon atom of the activated alcohol. youtube.com

Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) is another mild and efficient method for the bromination of alcohols. This reaction also proceeds via an Sₙ2 mechanism.

A third synthetic strategy involves the nitration of a pre-formed 1-(3-bromopropoxy)benzene precursor. This is a classic electrophilic aromatic substitution reaction.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgchemistrystudent.com

The regioselectivity of the nitration is a critical consideration. The alkoxy group (-O-(CH₂)₃Br) is an ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the aromatic ring through resonance. However, the bulky nature of the substituent may sterically hinder the ortho positions to some extent, potentially favoring the para-product. The reaction conditions, including temperature and the specific nitrating agent used, can influence the ratio of ortho to para isomers. dergipark.org.tr Careful control of the reaction temperature, often keeping it low (e.g., not exceeding 50°C), is important to prevent multiple nitrations of the ring. chemguide.co.uk

Etherification Reactions Involving Nitrophenols and Dibromopropanes

Advanced Synthetic Approaches and Innovations

Modern organic synthesis emphasizes the use of enabling technologies and green chemistry principles to improve upon classical reactions. These innovations aim to reduce reaction times, minimize waste, and avoid hazardous materials, all of which are pertinent to the synthesis of aromatic ethers like this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. wikipedia.orgnumberanalytics.com For the Williamson ether synthesis, this technology has transformed processes that once required hours of reflux into quick, efficient procedures that can be completed in minutes. wikipedia.org

In the context of synthesizing nitroaromatic ethers, microwave irradiation has been shown to be highly effective. For instance, a tandem approach for creating bis-2-nitrophenoxy alkyl ethers involves an initial microwave-assisted step to form the tosylate from an alcohol, followed by a microwave-assisted reaction with 2-nitrophenol. sid.ir This method, using potassium carbonate as a base in a solvent like DMF, proceeds under mild conditions and produces excellent yields. sid.ir Such protocols highlight the potential for a rapid and efficient synthesis of this compound. Research shows that reaction times can be shortened from several hours to as little as 10-15 minutes, with yields often increasing significantly. wikipedia.org

Table 1: Representative Examples of Microwave-Assisted Williamson Ether Synthesis of Aromatic Ethers The following data is based on analogous reactions, as specific data for this compound is not readily available in the cited literature.

| Phenol Reactant | Alkyl Halide/Tosylate | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃, DMF, 90°C, MW | 75 min | 84% | sid.ir |

| Phenol | 1-Bromooctane | KOH/K₂CO₃, TBAB, MW | 45-100 s | High | |

| Various Phenols | Benzyl Halides | NaOH, MW | < 5 min | 78-100% | |

| General Alcohol | Alkyl Halide | - | 10 min (MW) vs. 1.5 h (Conventional) | 20-55% (MW) vs. 6-29% (Conventional) | wikipedia.org |

The twelve principles of green chemistry provide a framework for creating chemical processes that are safer, more efficient, and environmentally benign. These principles include preventing waste, maximizing atom economy, using less hazardous substances, and employing safer solvents and energy-efficient processes. benthamdirect.combenthamscience.com Many advanced synthetic methods for ether formation are direct applications of these principles.

The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and environmentally harmful. Consequently, research has focused on benign alternatives like water and ionic liquids.

Water: Performing the Williamson ether synthesis in water presents a challenge, as the organic reactants (like 1,3-dibromopropane) are typically insoluble. However, this can be overcome by using a phase-transfer catalyst (PTC). ijirset.com A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the reaction by carrying the phenoxide anion from the aqueous phase into the organic phase where it can react with the alkyl halide. ijirset.comslideshare.net This approach allows for the use of an inexpensive and non-toxic solvent like water, aligning with green chemistry principles.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C that are valued as green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.net For the Williamson synthesis, ILs can act as both the solvent and a promoter of the reaction. The alkylation of phenols and alcohols has been shown to proceed smoothly in imidazolium-derived ionic liquids, often at room temperature and with high yields (80-95%), eliminating the need for volatile organic solvents. researchgate.netresearchgate.net

An even greener approach involves eliminating the solvent and, in some cases, the catalyst altogether. Solvent-free, or "neat," reactions reduce waste and simplify product purification. psu.edupsu.edu These reactions are often facilitated by microwave irradiation, where the neat reactants are adsorbed onto a solid mineral support like alumina (B75360) or clay. researchgate.netcem.com This technique combines the benefits of microwave heating with the advantages of heterogeneous catalysis, leading to rapid, high-yield reactions with minimal waste. psu.edu For example, the synthesis of various aromatic esters, which are structurally related to ethers, has been successfully achieved under solvent-free, microwave-assisted, phase-transfer catalysis conditions. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Organic Compounds The following data is based on analogous reactions, as specific data for this compound is not readily available in the cited literature.

| Reactant 1 | Reactant 2 | Support/Catalyst | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehydes/Ketones | Lawesson's Reagent | None (Neat) | MW Irradiation | - | High | psu.edu |

| Aromatic Aldehydes | Non-volatile Amines | None (Neat) | MW, 100°C | 8 min | 75-100% | organic-chemistry.org |

| Phthalimide | Alkyl Halide | K₂CO₃ / TBAB | MW Irradiation | - | - | psu.edu |

The use of ultrasound to promote chemical reactions, a field known as sonochemistry, offers another green alternative to conventional methods. nih.gov The physical phenomenon responsible is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This process creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.govmasterorganicchemistry.com

For the Williamson ether synthesis, ultrasound has been shown to be highly effective, particularly for heterogeneous reactions. organic-chemistry.org A notable innovation is the combination of microwave and ultrasound irradiation, which can promote the efficient synthesis of ethers even in the absence of a phase-transfer catalyst. capes.gov.brresearchgate.netrsc.org This dual-energy input enhances both heating and mixing, providing an ecologically valuable and highly efficient synthetic route. researchgate.net

Green Chemistry Principles in Synthesis

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound from the laboratory bench to industrial production introduces several critical considerations. While laboratory syntheses may achieve high yields (50-95%), maintaining this efficiency and ensuring safety and cost-effectiveness on a large scale requires careful process optimization. wikipedia.orglscollege.ac.in

Key factors for industrial-scale Williamson ether synthesis include:

Reaction Conditions: The reaction is often exothermic. Heat management is crucial to prevent runaway reactions and the formation of by-products from elimination reactions, which become more prevalent at higher temperatures. lscollege.ac.in While high temperatures (up to 300°C) can be used industrially to activate weaker alkylating agents, this requires specialized equipment like continuous-flow reactors. wikipedia.org

Reagents and Solvents: On an industrial scale, the cost and safety of reagents are paramount. Strong bases like sodium hydride, common in lab syntheses, may be replaced with more economical options like potassium hydroxide (B78521) or carbonate bases. wikipedia.org Phase-transfer catalysis is very common in industrial settings as it allows the use of inexpensive inorganic bases and water or minimizes the use of organic solvents. wikipedia.orgijirset.com

Catalyst and By-product Management: When using a phase-transfer catalyst, its separation from the product and potential for recycling are important economic and environmental considerations. The salt by-product (e.g., sodium bromide) must also be efficiently removed from the organic product stream.

Purification: The final product must meet stringent purity specifications, particularly if it is a pharmaceutical intermediate. Industrial-scale purification methods, such as distillation or crystallization, must be developed and optimized to be efficient and scalable.

The synthesis of aromatic ethers is a mature field in industrial chemistry, and the production of this compound would leverage established principles for process control, safety, and efficiency. numberanalytics.comgoogle.comgoogle.com

Process Optimization for Maximizing Yield and Purity

Optimizing the reaction conditions is a critical step to ensure high yield and purity of this compound. The primary competing reaction is E2 elimination, which can be favored by certain conditions, particularly when using sterically hindered alkyl halides. libretexts.orgchem-station.com However, as 1,3-dibromopropane is a primary alkyl halide, the SN2 pathway is generally favored. masterorganicchemistry.comchem-station.com Key parameters for optimization include the choice of base, solvent, and reaction temperature. numberanalytics.com

Choice of Base and Solvent:

The selection of the base and solvent system is paramount in the Williamson ether synthesis. numberanalytics.com A strong base is required to deprotonate the 2-nitrophenol to form the more nucleophilic phenoxide. Sodium hydride (NaH) is a common and effective choice for this purpose. libretexts.org The solvent must be capable of solvating the reactants to facilitate the reaction. Polar aprotic solvents are generally preferred for SN2 reactions as they effectively solvate the cation (Na+) without strongly solvating the nucleophilic anion, thus enhancing its reactivity. chem-station.comnumberanalytics.com Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to achieve higher yields. masterorganicchemistry.comnumberanalytics.com The use of the parent alcohol as a solvent is another common strategy, though it can be less effective than polar aprotic solvents. masterorganicchemistry.com

| Base | Solvent | Typical Yield (%) | Rationale |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | ~85 | Strong base with a polar aprotic solvent enhances alkoxide nucleophilicity and promotes the SN2 reaction. numberanalytics.com |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | ~90 | A very strong base in a highly polar aprotic solvent, leading to high reaction rates and yields. numberanalytics.com |

| Sodium Hydroxide (NaOH) | Water (H₂O) | ~40 | Weaker base in a protic solvent, which can solvate and deactivate the nucleophile, leading to lower yields. numberanalytics.com |

Temperature and Reaction Time:

Reaction temperature influences the rate of both the desired SN2 reaction and potential side reactions. numberanalytics.com Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can promote elimination or other decomposition pathways. A moderate temperature, often ranging from room temperature to a gentle heat (e.g., 50-80 °C), is typically employed to strike a balance between a reasonable reaction rate and high product selectivity. The reaction is monitored over time, often by thin-layer chromatography (TLC), to determine the point of maximum conversion of the starting materials.

Advanced Purification Techniques (e.g., HPLC, Column Chromatography)

Following the synthesis, the crude product contains unreacted starting materials, the desired product, and various byproducts. Therefore, a robust purification strategy is essential to isolate this compound with high purity.

Column Chromatography:

Column chromatography is a standard and highly effective method for purifying organic compounds. For this compound, a normal-phase column using silica (B1680970) gel as the stationary phase is typically effective. The separation is based on the differential adsorption of the components of the mixture to the silica gel. A solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the compounds from the column. The less polar components will elute first, followed by the more polar ones. The progress of the separation is monitored by collecting fractions and analyzing them using TLC.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the technique of choice. A reverse-phase (RP-HPLC) method is commonly used for compounds of this nature. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

A typical method for a related nitrobenzene (B124822) compound involves a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound. sielc.com

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Adsorption; separation based on polarity. More polar compounds are retained longer on the polar stationary phase. |

| Reverse-Phase HPLC (RP-HPLC) | C18-bonded Silica | Acetonitrile/Water (with Formic or Phosphoric Acid) | Partitioning; separation based on polarity. Less polar compounds are retained longer on the nonpolar stationary phase. sielc.com |

Chemical Reactivity and Transformative Chemistry of 1 3 Bromopropoxy 2 Nitrobenzene

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 1-(3-bromopropoxy)-2-nitrobenzene is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces the bromide ion. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring can influence the reactivity of the alkyl halide. stackexchange.com

The reaction of this compound with amines leads to the formation of new carbon-nitrogen bonds. chemguide.co.ukchemistryguru.com.sg This is a common strategy for introducing amine functionalities into a molecule. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bonded to the bromine. chemguide.co.uk

For instance, when reacted with a primary amine like methylamine, a secondary amine is formed. Similarly, reactions with diamines can lead to the formation of more complex structures, potentially involving one or both of the amine groups of the diamine. chemguide.co.uklumenlearning.com The initial product of the nucleophilic attack is an ammonium (B1175870) salt, which is then deprotonated to yield the final amine product. chemistryguru.com.sg To favor the formation of the primary substitution product and avoid multiple substitutions, a large excess of the amine is often used. lumenlearning.com

Table 1: Examples of Nucleophilic Substitution with Amines

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Methylamine | N-Methyl-3-(2-nitrophenoxy)propan-1-amine |

Thiols (R-SH) are sulfur analogs of alcohols and are potent nucleophiles. The reaction of this compound with a thiol results in the formation of a thioether. The thiolate anion (RS⁻), formed by deprotonating the thiol with a base, is an even stronger nucleophile and readily displaces the bromide ion. nih.govnih.gov This reaction is a valuable method for creating carbon-sulfur bonds. nih.gov

Table 2: Example of Nucleophilic Substitution with a Thiol

| Reactant | Nucleophile | Product |

|---|

Alkoxides (RO⁻), the conjugate bases of alcohols, are also strong nucleophiles that can react with this compound. This reaction results in the formation of an ether, displacing the bromine atom. The specific alkoxide used determines the nature of the R-group in the resulting ether.

Table 3: Example of Nucleophilic Substitution with an Alkoxide

| Reactant | Nucleophile | Product |

|---|

The structure of this compound is conducive to intramolecular reactions, leading to the formation of cyclic compounds. For example, if the nitro group is reduced to an amine, the resulting amino group can act as an internal nucleophile. This amine can then attack the carbon atom bearing the bromine, leading to the formation of a nitrogen-containing heterocyclic ring system. This type of reaction is a powerful tool for constructing complex molecular architectures from linear precursors. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group (-NO₂) of this compound can be reduced to an amino group (-NH₂), a pivotal transformation in the synthesis of many aromatic compounds, including pharmaceuticals and dyes. wikipedia.orgorganic-chemistry.org This reduction significantly alters the electronic properties of the benzene ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. A variety of reducing agents can accomplish this transformation. wikipedia.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.comrsc.org The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol. rsc.org The hydrogenation of aromatic nitro compounds to their corresponding anilines is a key industrial process. researchgate.net The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. researchgate.net This method is often preferred due to its high efficiency and the clean nature of the reaction, with the primary byproduct being water. commonorganicchemistry.com The reduction of the nitro group in this compound using Pd/C and H₂ would yield 3-(2-aminophenoxy)propan-1-ol, assuming the bromo group is also reduced under these conditions. However, selective reduction of the nitro group in the presence of a halogen can be challenging, and other reagents might be employed to preserve the bromine if desired. commonorganicchemistry.com

Table 4: Example of Nitro Group Reduction

| Reactant | Reagents | Product |

|---|

Reductions with Other Reducing Agents (e.g., Sodium Borohydride (B1222165), Iron/HCl)

The reduction of the nitro group in this compound to an amine is a key transformation. While sodium borohydride (NaBH₄) alone is generally not effective for the reduction of nitroarenes under standard conditions, its reactivity can be significantly enhanced by the addition of transition metal salts. asianpubs.orgchemrxiv.org For instance, systems like NaBH₄ combined with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in aqueous acetonitrile (B52724) have been shown to efficiently reduce nitroarenes to their corresponding anilines at room temperature. asianpubs.org This method offers a rapid and convenient route for such reductions. asianpubs.org

Another widely used and cost-effective method for nitro group reduction is the use of iron metal in the presence of an acid, such as hydrochloric acid (HCl). stackexchange.comresearchgate.net This classic method, known as the Béchamp reduction, is a robust and industrially viable process. researchgate.net The reaction proceeds through the oxidation of iron to an iron salt while the nitro group is reduced. stackexchange.com Variations of this method may employ iron powder in acetic acid. researchgate.netcommonorganicchemistry.com The choice between different reducing systems often depends on factors like cost, functional group tolerance, and desired reaction conditions. stackexchange.comresearchgate.net

Table 1: Comparison of Reducing Agents for Nitroarenes

| Reducing System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride/Nickel(II) Chloride | Mild conditions, rapid reaction | Aqueous CH₃CN, room temperature | asianpubs.org |

| Iron/Hydrochloric Acid | Cost-effective, industrially applicable | EtOH/H₂O, reflux | commonorganicchemistry.com |

| Iron/Acetic Acid | Alternative acidic medium | Acetic acid, room temperature to reflux | researchgate.netcommonorganicchemistry.com |

Oxidative Transformations

Information regarding the specific oxidative transformations of this compound is not extensively detailed in the provided search results. However, the presence of the ether linkage and the aromatic ring suggests potential sites for oxidation under specific conditions. It is plausible that strong oxidizing agents could lead to cleavage of the ether bond or degradation of the aromatic ring, though such transformations are generally less controlled and synthetically less useful compared to the reductive and cross-coupling reactions.

Cross-Coupling Reactions

The aryl bromide moiety of related nitroaromatic compounds can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.comnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov For a compound like this compound, the aryl bromide could potentially be coupled with a variety of organoboron reagents, such as phenylboronic acid, in the presence of a suitable palladium catalyst and a base. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic partner | 1-Bromo-4-nitrobenzene | researchgate.net |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, potassium alkenyltrifluoroborates | researchgate.netnih.gov |

| Palladium Catalyst | Facilitates the reaction | Pd(OAc)₂, CataXCium A Pd G3 | nih.govnih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃ | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. nrochemistry.comwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups and the stability of organotin reagents to air and moisture. nrochemistry.comlibretexts.org In the context of this compound, the aryl bromide could be coupled with various organostannanes. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.org However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. organic-chemistry.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.govwikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org For a molecule like this compound, the aryl bromide could react with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl group onto the aromatic ring. nih.govodinity.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The choice of catalyst, ligands, base, and solvent can influence the efficiency and stereoselectivity of the reaction. nih.govorganic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Mild conditions, low toxicity of reagents | libretexts.orgnih.gov |

| Stille | Organotin compounds | High functional group tolerance, toxic reagents | nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Heck | Alkenes | Forms substituted alkenes, base is required | nih.govwikipedia.orgorganic-chemistry.org |

Derivatization Strategies

The functional groups present in this compound offer multiple avenues for derivatization. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. For example, it can react with amines, thiols, or alkoxides to form the corresponding substituted derivatives.

Following the reduction of the nitro group to an aniline (B41778), the resulting amino group can be further functionalized. It can be acylated, alkylated, or used in the formation of amides, sulfonamides, or ureas. The aniline can also be diazotized and subsequently converted to a range of other functional groups. The combination of these transformations allows for the synthesis of a diverse library of compounds starting from this compound. For instance, a one-pot reduction of a related nitrostyrene (B7858105) using sodium borohydride and copper(II) chloride has been reported to yield phenethylamines, showcasing a potential derivatization pathway after initial transformations. chemrxiv.orgnih.gov

Modification of the Propoxy Chain

The C-Br bond in the bromopropoxy group is the most reactive site for nucleophilic substitution. As a primary alkyl halide, it readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propoxy chain, effectively modifying the side chain while leaving the nitroaromatic core intact.

The general reaction involves the displacement of the bromide ion, a good leaving group, by a nucleophile. These transformations are typically carried out in polar aprotic solvents, such as DMF or acetone, to facilitate the SN2 mechanism.

Table 1: Representative Nucleophilic Substitution Reactions on the Propoxy Chain

| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 1-(3-Azidopropoxy)-2-nitrobenzene | Alkyl Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(2-Nitrophenoxy)butanenitrile | Alkyl Nitrile |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3-(2-Nitrophenoxy)propan-1-ol | Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-Methoxy-3-(2-nitrophenoxy)propane | Ether |

| Carboxylate (RCOO⁻) | Sodium Acetate (B1210297) (CH₃COONa) | 3-(2-Nitrophenoxy)propyl acetate | Ester |

| Amine (RNH₂) | Ammonia (NH₃) or primary/secondary amines | N-[3-(2-Nitrophenoxy)propyl]amine | Amine |

These modifications are foundational for building more complex molecules, where the newly introduced functional group can undergo further reactions. For instance, the azide can be reduced to a primary amine, and the nitrile can be hydrolyzed to a carboxylic acid.

Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses a strong electron-withdrawing nitro group, which dictates its reactivity. The primary transformations involve the reduction of this nitro group and subsequent intramolecular reactions.

Reduction of the Nitro Group

The most significant reaction of the aromatic ring is the reduction of the nitro group to a primary amine, yielding 2-(3-Bromopropoxy)aniline. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the ring's properties and enabling new reaction pathways. researchgate.net A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups. fishersci.co.ukcymitquimica.com

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C), Ethanol, RT | A clean and efficient method, though may also cause de-bromination if conditions are harsh. |

| Iron (Fe) | Acetic Acid (AcOH) or HCl, Reflux | A classic and cost-effective method known as the Béchamp reduction. fishersci.co.uk |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | A common laboratory method for selective nitro group reduction in the presence of other reducible groups. cymitquimica.com |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | A mild reducing agent often used when acidic or catalytic methods are unsuitable. |

Reductive Intramolecular Cyclization

The true synthetic utility of this compound is realized through a tandem reaction sequence involving the reduction of the nitro group followed by an intramolecular nucleophilic substitution. This process is a powerful strategy for the synthesis of nitrogen-containing heterocyclic systems.

The sequence begins with the reduction of the nitro group to form 2-(3-Bromopropoxy)aniline. In this intermediate, the newly formed amino group is positioned to act as an internal nucleophile. It can then attack the electrophilic carbon atom at the other end of the propoxy chain, displacing the bromide ion to form a new seven-membered ring. This intramolecular SNAr cyclization results in the formation of 3,4-dihydro-2H-benzo[b] researchgate.netstackexchange.comoxazepine. This class of compounds, known as benzoxazepines, are important scaffolds in medicinal chemistry. researchgate.netnih.govrsc.org

Further Aromatic Substitution

Further electrophilic aromatic substitution on the ring is generally difficult due to the deactivating effect of the nitro group, which directs incoming electrophiles to the meta-positions (C4 and C6). libretexts.org Conversely, the alkoxy group is an ortho-, para-director. The opposing influences of these two groups make predicting the outcome of such reactions complex, and they are less common than the transformations involving the existing functional groups.

Based on a comprehensive review of available scientific literature, there is currently insufficient public information to detail the specific applications of This compound according to the requested outline.

Searches for the role of this specific compound as a key intermediate in the synthesis of complex molecules—including nitrogen-containing heterocycles, bridged and macrocyclic compounds, and porphyrin synthons—did not yield explicit examples or detailed research findings.

Similarly, an investigation into its use for constructing pharmaceutical intermediates and lead compounds, such as inhibitors for Dihydrofolate Reductase, MAO A, HSP90, soluble epoxide hydrolase, or as a precursor for RORγ modulators, did not provide specific documented instances of its use.

While the structural components of this compound—a nitro group and a bromoalkoxy chain—suggest its potential as a versatile synthetic building block, its precise applications in the specified areas are not detailed in the currently accessible research and patent databases. Related compounds, such as 1,3-Bis(bromomethyl)-2-nitrobenzene, have been mentioned as intermediates for macrocycle synthesis nih.gov, but this information pertains to a different molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for the compound this compound.

Applications of 1 3 Bromopropoxy 2 Nitrobenzene in Organic Synthesis

Construction of Pharmaceutical Intermediates and Lead Compounds

Synthesis of Ligands for Dopamine (B1211576) Receptors

Dopamine receptors, a class of G protein-coupled receptors, are critical targets in the central nervous system for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.govnih.gov The development of selective ligands for dopamine receptor subtypes (D1-D5) is a major goal in medicinal chemistry. nih.govnih.gov

The synthesis of these complex molecules often involves building blocks containing specific functionalities that can be elaborated into the final ligand scaffold. While direct synthesis of dopamine ligands using 1-(3-Bromopropoxy)-2-nitrobenzene is not extensively documented in publicly available research, its structure is analogous to precursors used in established synthetic routes. For instance, the synthesis of various 1-phenyl-benzazepine ligands, which show high affinity for D1 and D5 receptors, often utilizes precursors with halogenated aryl or alkyl groups. nih.gov The bromopropoxy chain in this compound provides a flexible three-carbon linker that can be used to connect different parts of a molecule, a common strategy in designing bivalent or tethered ligands. rsc.org

Furthermore, natural product-inspired ligands, such as benzyltetrahydroisoquinolines (BTHIQs), have shown significant dopamine receptor activity. The synthesis of derivatives like 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) highlights the utility of brominated intermediates in creating potent and selective dopamine receptor ligands. nih.gov The this compound molecule could serve as a precursor to introduce a tethered nitrophenyl group, which could then be chemically modified (e.g., reduction of the nitro group to an amine) to build more complex ligand structures.

Table 1: Examples of Brominated Precursors in Dopamine Ligand Synthesis

| Precursor/Ligand | Dopamine Receptor Target | Research Finding | Citation |

| 1-Phenyl-benzazepine with bromo substituent | D1, D5 | Showed strong affinity for D1 and D5 receptors. | nih.gov |

| 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) | D2, D3, D4 | Displays nanomolar affinity, with highest selectivity for the D4 receptor. | nih.gov |

| Bivalent ligands from (R)-apomorphine | D2 | Spacer length, introduced via alkyl halides, affects ligand potency and affinity. | rsc.org |

Applications in Material Science

The dual functionality of this compound lends itself to applications in material science, particularly in the creation of photosensitive materials and the modification of surfaces at the nanoscale.

Synthesis of Photocaged Compounds

Photocaged compounds contain photolabile protecting groups (PPGs) that can be removed by light, allowing for the precise spatial and temporal release of an active molecule. wikipedia.orgresearchgate.net The o-nitrobenzyl group is one of the most widely used PPGs due to its efficient cleavage upon UV irradiation. wikipedia.org

This compound is a direct precursor to the 2-nitrophenoxypropoxy moiety. This group is structurally similar to the well-established 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group, which is noted for its high photolysis quantum yield and is used in the light-directed synthesis of DNA microarrays. researchgate.netbiosyn.com The mechanism of photocleavage for nitrobenzyl-based PPGs typically involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a 2-nitrosobenzaldehyde or related ketone and the release of the protected molecule. wikipedia.org

By tethering this compound to a molecule of interest (e.g., a bioactive compound or a fluorescent dye) via its bromo-functional handle, a new photocaged compound can be synthesized. researchgate.net Subsequent irradiation would cleave the ether linkage at the benzylic position, releasing the target molecule. The efficiency and wavelength sensitivity of this release can be tuned by modifying the substituents on the nitrophenyl ring. nih.gov

Table 2: Comparison of Related Photolabile Protecting Groups

| Protecting Group | Structural Feature | Typical Application | Citation |

| 2-Nitrobenzyl | Core o-nitrobenzyl structure | General protection of phosphates, carboxylates, amines. | wikipedia.org |

| NPPOC | 2-(2-nitrophenyl)propoxycarbonyl | Protection of hydroxyl groups in oligonucleotide synthesis for microarrays. | researchgate.netbiosyn.com |

| 2-Nitrophenoxypropoxy (from title compound) | 2-Nitrophenyl ether with a propoxy linker | Potential for caging alcohols, phenols, or acids. | Inferred |

Surface Functionalization of Nanomaterials

The ability to modify the surface of nanomaterials is crucial for their application in electronics, catalysis, and biomedicine. nih.govelsevierpure.com This functionalization improves stability, biocompatibility, and imparts new properties to the nanomaterial. nih.gov

This compound is well-suited for this purpose. The terminal bromine atom on the propoxy chain can readily participate in nucleophilic substitution reactions. google.com.pg This allows the molecule to be covalently grafted onto surfaces that have been pre-functionalized with nucleophilic groups, such as amines (e.g., on silica (B1680970) nanoparticles treated with APTES) or thiols. nih.gov The use of bromo-functionalized silanes to anchor reactive layers onto metal oxide nanoparticles is a well-established technique, highlighting the utility of the bromo group for surface attachment. google.com.pg

Once anchored, the exposed 2-nitrophenyl group can impart specific properties to the nanomaterial surface. For example, the nitro group is electroactive and can be photochemically reduced. elsevierpure.com This could be exploited in the development of electrochemical sensors or photocatalytic systems where the nanoparticle acts as a scaffold. elsevierpure.com

Contributions to Agrochemical Development

Despite the presence of a nitroaromatic group and a reactive alkyl halide—moieties found in some classes of pesticides and herbicides—a thorough review of scientific literature and patent databases did not reveal any specific applications or contributions of this compound to the field of agrochemical development. Its synthesis and utility appear to be focused on applications in medicinal chemistry and material science.

Computational and Theoretical Studies of 1 3 Bromopropoxy 2 Nitrobenzene

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis offer insights into the geometry, stability, and electronic properties of 1-(3-bromopropoxy)-2-nitrobenzene. The presence of the electron-withdrawing nitro group and the flexible bromopropoxy chain significantly influences its electronic landscape.

The electronic structure of molecules containing the nitrobenzene (B124822) moiety has been a subject of considerable research. scispace.comresearchgate.net The nitro group, being a strong deactivator, profoundly affects the electron distribution within the benzene (B151609) ring. researchgate.net The electronic potential energy surfaces of the nitrobenzene cation have been investigated using time-dependent density functional theory (TD-DFT) and coupled cluster calculations. rsc.org These studies reveal a strongly-coupled transition from the ground state of the cation, with a geometry-dependent oscillator strength that is influenced by the dihedral angle of the nitro group. rsc.org

The electronic properties of substituted nitrobenzene derivatives are also influenced by intramolecular and intermolecular interactions. mdpi.comresearchgate.net The orientation of the nitro group with respect to the benzene ring, as well as the nature of other substituents, can dramatically alter the molecule's properties. researchgate.net For instance, even weak intermolecular interactions, such as those found in crystalline nitrobenzene, can cause a slight dihedral angle between the nitro group and the phenyl ring. researchgate.net

The table below presents computed electronic properties for related compounds, which can serve as a proxy for understanding the electronic characteristics of this compound.

| Property | Related Compound | Value | Reference |

| Topological Polar Surface Area | 1-(3-Bromo-1-phenylpropoxy)-2-nitrobenzene | 55.1 Ų | nih.gov |

| XLogP3-AA | 1-(3-Bromo-1-phenylpropoxy)-2-nitrobenzene | 4.4 | nih.gov |

| Hydrogen Bond Donor Count | 1-(3-Bromo-1-phenylpropoxy)-2-nitrobenzene | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1-(3-Bromo-1-phenylpropoxy)-2-nitrobenzene | 3 | nih.gov |

This interactive table provides computed electronic properties for a structurally similar compound, offering insights into the potential electronic characteristics of this compound.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can predict the reactivity and selectivity of molecules in novel chemical transformations. By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, chemists can forecast how a molecule will behave in a given reaction.

For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. Conversely, it deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position. researchgate.net

Computational methods can be used to design experiments by predicting the most efficient reaction conditions. For example, in pump-probe mass spectrometry measurements of the nitrobenzene radical cation, computational chemistry was used to predict the optimal excitation wavelength. rsc.org This was achieved by identifying a strongly-coupled transition with a geometry-dependent oscillator strength. rsc.org Such approaches could be applied to this compound to design and optimize its participation in novel photochemical or electrochemical transformations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical properties and behavior in condensed phases. The flexible 3-bromopropoxy side chain can adopt various conformations, which can be explored using computational methods.

Studies on related molecules, such as para-substituted nitrobenzene derivatives, have shown that the nitro group can be twisted out of the plane of the benzene ring due to intermolecular interactions in the crystalline state. mdpi.comresearchgate.net This distortion from planarity can, in turn, influence the aromaticity of the ring and the properties of the nitro group. researchgate.net

The intermolecular interactions of nitrobenzene itself have been studied computationally. nih.govresearchgate.net These studies have shown that despite the presence of the polar nitro group, dispersion interactions play a significant role in the stabilization of nitrobenzene complexes, such as the nitrobenzene-benzene dimer. nih.govresearchgate.net In fact, dispersion interactions in these complexes can be stronger than electrostatic interactions. nih.gov The slipped-parallel orientation is often favored in these dimers. nih.gov For this compound, one can expect a complex interplay of dipole-dipole interactions involving the nitro group and the C-Br bond, as well as significant van der Waals forces.

The table below outlines the types of intermolecular interactions that are likely to be important for this compound, based on studies of related compounds.

| Interaction Type | Contributing Functional Groups | Significance | Reference |

| Dispersion Interactions | Aromatic ring, alkyl chain | Major contributor to stabilization | nih.govresearchgate.net |

| Dipole-Dipole Interactions | Nitro group, C-Br bond | Influences molecular packing | nih.gov |

| Hydrogen Bonding (weak) | Oxygen atoms of nitro group with C-H bonds | Can influence conformation and packing | researchgate.net |

This interactive table summarizes the likely intermolecular interactions for this compound based on computational studies of analogous molecules.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

For 1-(3-Bromopropoxy)-2-nitrobenzene, one would expect the ¹H NMR spectrum to show distinct signals for the aromatic protons and the aliphatic protons of the 3-bromopropoxy chain. The protons on the nitro-substituted benzene (B151609) ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution arrangement. stackexchange.com The three methylene (B1212753) groups of the propoxy chain would present as triplets or multiplets in the upfield region, with chemical shifts influenced by the adjacent oxygen and bromine atoms.

The ¹³C NMR spectrum would be expected to show nine distinct carbon signals, corresponding to the four unique aromatic carbons and the three aliphatic carbons of the side chain, plus the two substituted aromatic carbons. The presence of the electronegative nitro group and the ether oxygen would significantly influence the chemical shifts of the aromatic carbons. stackexchange.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be predicted to exhibit characteristic absorption bands. Key expected peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. researchgate.net Additional significant absorptions would be the C-O-C stretching of the ether linkage and the C-Br stretching frequency, alongside aromatic C-H and C=C stretching bands. chemicalbook.comnist.gov

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₉H₁₀BrNO₃, giving it a molecular weight of approximately 260.09 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic peak [M+2]⁺ of nearly equal intensity. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (a loss of 46 mass units) and O or NO.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI-MS), would provide the high-accuracy mass measurement necessary to confirm the elemental composition of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 2-nitrophenyl ether moiety in this compound constitutes a significant chromophore. Based on data for similar compounds like nitrobenzene (B124822), it is expected to absorb UV radiation, with an absorption maximum (λmax) likely occurring in the range of 250-300 nm. researchgate.net The exact position and intensity of the absorption would be specific to the compound's full structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC method would be a standard approach. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be achieved using a UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly. This technique would allow for the determination of the compound's purity by quantifying the area of its peak relative to any impurities.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While a specific crystal structure for this compound is not publicly available, data from structurally related nitrobenzene derivatives can illustrate the type of information that can be obtained. For example, the crystal structure of a substituted nitrobenzene would reveal the planarity of the benzene ring, the orientation of the nitro group relative to the ring, and the conformation of the alkoxy side chain.

Table 3: Representative Crystallographic Data for a Substituted Nitrobenzene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor (%) | 4.5 |

Note: This data is for a representative substituted nitrobenzene derivative and is intended to be illustrative of the crystallographic information that could be obtained for this compound.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique structural features of 1-(3-Bromopropoxy)-2-nitrobenzene open avenues for exploring a variety of reaction pathways. Future research will likely focus on the development of novel catalytic systems to selectively functionalize this molecule.

The presence of the C-Br bond invites exploration of a wide range of cross-coupling reactions. While traditional palladium- and copper-catalyzed reactions are well-established for forming carbon-carbon and carbon-heteroatom bonds, future work could focus on more sustainable and efficient catalytic systems. nih.govnumberanalytics.comrsc.org This includes the use of earth-abundant metal catalysts, such as nickel, which has shown promise in C-O bond formation for the synthesis of cyclic enol ethers. nih.gov Nickel catalysis could also be explored for the deoxygenation of ethers to form carbon-carbon bonds, offering a novel way to modify the propoxy chain. scispace.com

The nitro group is a strong electron-withdrawing group and can direct ortho-functionalization of the benzene (B151609) ring. rsc.orgresearchgate.net Rhodium-catalyzed C-H activation has been used for the ortho-alkynylation of nitroarenes, a strategy that could be applied to introduce further complexity to the aromatic core of this compound. rsc.org

Furthermore, the development of photocatalytic methods for the functionalization of nitroaromatic compounds is a burgeoning area of research. researchgate.net These light-driven reactions can offer mild and selective transformations, providing a green alternative to traditional thermal processes. researchgate.net

The selective reduction of the nitro group is another critical area. While many methods exist for reducing nitroarenes, developing catalysts that are chemoselective and can tolerate the bromoalkyl ether functionality is an ongoing challenge. thieme-connect.comrsc.org For instance, NaBH4-FeCl2 has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups, and similar systems could be developed for substrates like this compound. thieme-connect.com

Design and Synthesis of Derivatives with Tunable Reactivity

The ability to synthesize a library of derivatives from this compound with fine-tuned reactivity is a key aspect of future research. The reactivity of this compound can be modulated by targeting its three main functional components: the bromo group, the nitro group, and the aromatic ring.

The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the terminus of the propoxy chain. This could include azides, amines, thiols, and larger, more complex moieties, leading to a diverse set of derivatives with tailored properties.

The nitro group significantly influences the electronic properties of the aromatic ring and can be a precursor to an amino group. nih.gov The reduction of the nitro group to an amine would dramatically alter the molecule's reactivity, transforming the electron-withdrawing nitrobenzene (B124822) into an electron-donating aniline (B41778) derivative. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, providing another layer of diversification.

The aromatic ring itself can be further substituted through electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group will direct incoming electrophiles to the meta position. Alternatively, as mentioned earlier, directed C-H functionalization can achieve substitution at the ortho position. rsc.org The combination of these strategies will allow for the systematic variation of the electronic and steric properties of the molecule, enabling the tuning of its reactivity for specific applications.

Expansion of Applications in Drug Discovery and Materials Science

Nitroaromatic compounds have a long history in medicinal chemistry, with many drugs containing a nitro group. nih.govacs.org The nitro group can act as a pharmacophore and is often found in antimicrobial and anticancer agents. acs.orgunacademy.com Derivatives of this compound could be explored for their biological activity. For example, the reduction of the nitro group to an amine is a common step in the synthesis of many pharmaceuticals. nih.gov The resulting aminophenoxypropoxy derivatives could be investigated as potential therapeutic agents. The field of drug repurposing, which seeks new uses for existing compounds, could also provide a fast track for the application of novel derivatives.

In materials science, the aromatic nature and the presence of the nitro group suggest potential applications in the development of new functional materials. Nitroarenes are known to be components of energetic materials and dyes. nih.gov The ability to create a library of derivatives from this compound could lead to the discovery of new liquid crystals, polymers with specific optical or electronic properties, or functional coatings. The presence of the bromoalkyl chain allows for the grafting of these molecules onto surfaces or into polymer backbones.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Furthermore, AI can be used to predict the properties of virtual derivatives before they are even synthesized. By building quantitative structure-activity relationship (QSAR) models, researchers can screen large virtual libraries of compounds derived from this compound for desired properties, such as biological activity or material characteristics. This allows for a more targeted and efficient approach to the design of new functional molecules.

Advancements in Green and Sustainable Synthesis of Related Compounds

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound and its derivatives will undoubtedly focus on developing more environmentally friendly synthetic methods. rsc.org This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents.

Photocatalysis, as mentioned earlier, is a promising green technology that uses light to drive chemical reactions, often under mild conditions. researchgate.net The development of efficient photocatalytic systems for the synthesis and functionalization of nitroaromatic ethers would be a significant step towards more sustainable chemical manufacturing.

Another area of focus will be the use of eco-friendly solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. rsc.org The development of catalytic systems that are active and stable in these green solvents is a key challenge.

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding principle. rsc.org This can be achieved through the design of catalytic cascade reactions, where multiple transformations are carried out in a single pot, reducing the need for purification steps and minimizing waste.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-(3-Bromopropoxy)-2-nitrobenzene, and how are they experimentally determined?

- Answer : The compound (CAS RN 104147-69-5) has a molecular formula C₉H₁₀BrNO₃ and molecular weight 260.08 g/mol . Its melting point is 36–39°C , as reported in supplier catalogs . Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the nitro and bromopropoxy substituents.

- X-ray crystallography (using SHELXL ) for structural elucidation.

- Mass spectrometry (MS) for molecular ion validation.

- Thermal analysis (DSC/TGA) to study phase transitions, referencing NIST protocols .

Q. What synthetic routes are recommended for preparing this compound?

- Answer : A common approach involves:

- Step 1 : Nitration of 2-bromophenol to introduce the nitro group, followed by protection of the hydroxyl group.

- Step 2 : Alkylation with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetone) to attach the bromopropoxy chain .

- Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., di-alkylated species).

Q. What safety precautions are critical when handling this compound?

- Answer : Due to its bromoalkane and nitro groups, it is likely toxic and irritant . Safety measures include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In a cool, dry place away from reducing agents (nitro group instability) .

Advanced Research Questions

Q. How can computational tools aid in predicting reaction pathways or optimizing synthesis?

- Answer : Databases like REAXYS and PISTACHIO provide reaction templates and feasibility scores for nitro-group transformations (e.g., reduction to amines) . Molecular dynamics simulations (e.g., Gaussian or ORCA) can model intermediates in SN2 reactions involving the bromopropoxy chain .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Answer : Challenges include:

- Disorder in the bromopropoxy chain : Mitigated using SHELXL’s PART command to model split positions .

- Thermal motion : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%).

Q. How does the electronic nature of the nitro group influence further functionalization?

- Answer : The nitro group is a strong meta-directing electrophile, enabling:

- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields 2-amino derivatives for medicinal chemistry applications .

- Cross-coupling : Suzuki-Miyaura reactions (via bromine substitution) require careful optimization of Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Answer : Contradictions may arise from:

- Rotamers : Variable-temperature NMR (e.g., 298–373 K) to coalesce split peaks.

- Impurities : HPLC-MS to identify byproducts (e.g., de-brominated species) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.